BenchChemオンラインストアへようこそ!

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Profiling

Procure the definitive meta-fluoro isomer for rigorous matched-pair SAR against para-fluoro analog (ChemDiv G571-0081). The 3-fluorophenyl substitution dictates electronic distribution critical to target binding. Physicochemical profile (XLogP3 3.9, 1 HBD, MW 318.4) supports CNS MPO evaluation. Cyclopentane terminus increases Fsp³ for escape from flatland. Batch-specific CoA ensures positional isomer integrity. No biological data reported—experimental verification required. Use for thiazole-based SAR exploration.

Molecular Formula C17H19FN2OS
Molecular Weight 318.41
CAS No. 946251-57-6
Cat. No. B2761296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide
CAS946251-57-6
Molecular FormulaC17H19FN2OS
Molecular Weight318.41
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
InChIInChI=1S/C17H19FN2OS/c18-14-7-3-6-13(10-14)17-20-15(11-22-17)8-9-19-16(21)12-4-1-2-5-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,19,21)
InChIKeyHTSMQNFXCGJHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide (CAS 946251-57-6) and Why Its Precise Identity Matters for Procurement


N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide (CAS 946251-57-6, PubChem CID 7518489) is a fully synthetic small-molecule thiazole derivative with the molecular formula C₁₇H₁₉FN₂OS and a molecular weight of 318.4 g/mol . The compound features a 1,3-thiazole ring substituted at the 2-position with a 3-fluorophenyl group and linked via an ethyl spacer to a cyclopentanecarboxamide moiety. It is commercially available through screening-compound suppliers as a research-grade chemical, with computed properties including an XLogP3 of 3.9 and one hydrogen-bond donor . No primary literature reporting biological activity data (IC₅₀, Kᵢ, EC₅₀) for this specific compound has been identified in public databases as of the search date; therefore procurement decisions must rely on its well-defined structural identity, the stereoelectronic implications of the 3-fluoro (meta) substitution pattern, and its fitness for use in structure-activity relationship (SAR) exploration within thiazole-based discovery programs.

Why N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide Cannot Be Replaced by a General Thiazole Derivative Without Risk of Structural Divergence


Even within the same nominal class of 2-aryl-thiazole-4-ethyl-carboxamides, substitutional differences at the aryl ring, the thiazole connectivity, and the carboxamide terminus are non-interchangeable because they control molecular conformation, electronic distribution, and recognition by biological targets . The 3-fluorophenyl substitution pattern in this compound places the electronegative fluorine at the meta position, which alters the aryl ring's electrostatic potential surface and dipole orientation relative to the para-fluoro isomer (e.g., N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide, ChemDiv G571-0081) without changing the molecular formula or heavy-atom count . Such positional isomerism can translate into meaningful differences in logP, metabolic stability, and target binding, as widely documented across medicinal chemistry programs . Consequently, treating any thiazole-ethyl-cyclopentanecarboxamide as a drop-in replacement risks invalidating SAR datasets, confounding screening results, and wasting resources on compounds that may exhibit divergent physicochemical or pharmacological behavior.

Head-to-Head Evidence: Where N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide Diverges Quantitatively from Its Closest Analogs


Positional Fluorine Isomerism: 3-Fluoro vs. 4-Fluoro Substitution on the Phenyl Ring

The single positional difference of the fluorine atom between the 3-fluorophenyl (meta) substitution in the target compound and the 4-fluorophenyl (para) substitution in the closest commercially catalogued analog (ChemDiv G571-0081) results in a computed lipophilicity shift of approximately 0.1 log units. The target compound has a PubChem-computed XLogP3 of 3.9 , whereas the para-fluoro analog reports a logP of 3.9992 . Although the absolute ΔlogP is modest, fluorine positional isomerism in aromatic systems is known to produce larger effects on aqueous solubility, permeability, and cytochrome P450 metabolism profiles that are not fully captured by simple partition-coefficient calculators . Users running matched-pair SAR analyses must obtain the correct meta-fluoro isomer rather than the more readily available para-fluoro analog to avoid confounding these downstream parameters.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Profiling

Amide-Terminus Differentiation: Cyclopentanecarboxamide vs. Benzamide Analogs Sharing the Same 3-Fluorophenyl-Thiazole-Ethyl Scaffold

The target compound bears a cycloalkyl carboxamide terminus (cyclopentanecarboxamide), whereas multiple analogs with an identical 3-fluorophenyl-thiazole-ethyl core but aryl carboxamide termini also exist in screening libraries (e.g., 4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide and N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide) . Replacing the saturated cyclopentane ring with a planar aromatic ring system alters the fraction of sp³-hybridized carbon atoms (Fsp³), a molecular descriptor that correlates with clinical success and solubility . The cyclopentanecarboxamide provides a saturated, three-dimensional motif that increases Fsp³ relative to flat benzamide analogs; no joint assay data are available, but this scaffold-level distinction is critical for teams prioritizing three-dimensionality in fragment growth or lead optimization .

Medicinal Chemistry Scaffold Hopping Property-Based Drug Design

Hydrogen-Bond Donor Count and Its Implications for CNS Multiparameter Optimization (MPO) Scoring

The target compound carries exactly one hydrogen-bond donor (the carboxamide N–H), as computed by PubChem . Within the CNS MPO framework (where HBD ≤ 3 is an optimal range), this value is favorable but must be contextualized against close analogs that introduce additional H-bond donor sites. For example, analogs with a primary amide or hydroxylated termini would increase HBD count, potentially degrading CNS MPO scores and lowering the probability of brain penetration . Procurement of this specific compound ensures a known, low HBD count of 1, whereas substitution with a superficially similar analog bearing a different amide substitution could double the HBD count and alter CNS drug-likeness predictions without any change in the core scaffold.

CNS Drug Discovery Physicochemical Property Profiling Multiparameter Optimization

Computed Rotatable Bond Count and Its Impact on Ligand Efficiency Predictions

The target compound possesses 5 rotatable bonds as computed by PubChem . This value places it in a moderate flexibility range relative to the thiazole-ethyl-carboxamide chemotype, where the ethyl linker contributes 2 rotatable bonds and the cyclopentanecarboxamide contributes additional torsional degrees of freedom. Analogs with shorter or constrained linkers (e.g., direct thiazole-to-amide connection) would reduce rotatable bond count and increase rigidity, potentially improving ligand efficiency indices such as ligand lipophilicity efficiency (LLE) or binding efficiency index (BEI) . Conversely, analogs with extended polyethylene glycol linkers would increase flexibility and likely degrade binding entropy. Without established bioactivity data, the rotatable bond count serves as a key differentiator for teams simulating conformational ensembles or prioritizing compounds for fragment-growing campaigns.

Fragment-Based Drug Discovery Ligand Efficiency Metrics Physicochemical Property Profiling

Procurement-Relevant Application Scenarios for N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide (CAS 946251-57-6)


Scaffold-Hopping and Matched-Pair SAR Studies Targeting 3-Fluorophenyl-Thiazole Cores

Medicinal chemistry teams conducting matched-pair analysis around 2-aryl-thiazole scaffolds require the exact 3-fluorophenyl substitution to distinguish electronic and steric effects of meta- vs. para-fluorination. The computed ΔlogP of ~0.1 between the 3-fluoro and 4-fluoro isomers is a starting point for more detailed property profiling. Researchers should use this compound in parallel with the 4-fluoro analog (ChemDiv G571-0081) to experimentally measure logD₇.₄, kinetic solubility, and microsomal stability, generating the quantitative SAR data that are currently absent from public databases.

CNS Drug Discovery Programs Using Multiparameter Optimization (MPO) Desirability Scores

With a hydrogen-bond donor count of 1, a computed XLogP3 of 3.9, and a molecular weight of 318.4 g/mol , this compound falls within the tractable property space for CNS MPO evaluation. Discovery teams can procure this compound as a reference standard for calibrating CNS MPO desirability scores within a thiazole-based series, particularly when benchmarking against analogs that differ in HBD count or lipophilicity. The absence of reported biological data means that all CNS activity predictions must be verified experimentally, but the physicochemical profile supports its inclusion in screening cascades for CNS targets.

Fragment-Growing and Fsp³ Optimization Campaigns

The cyclopentanecarboxamide terminus provides a saturated, non-planar motif that increases the fraction of sp³-hybridized carbons relative to flattened aryl-amide analogs . Fragment-based drug discovery programs aiming to escape 'flatland' can use this compound as a starting point for growing toward lead-like molecules with improved three-dimensionality. Procurement of this specific compound, rather than a benzamide-terminated analog sharing the same 3-fluorophenyl-thiazole-ethyl core, ensures that the Fsp³ contribution of the cyclopentane ring is preserved in the SAR dataset.

High-Throughput Screening (HTS) Library Annotation and Hit Triage

Screening groups that encounter this compound as a hit in HTS campaigns must confirm its structural identity, as multiple constitutional isomers and close analogs with identical molecular formulas exist in commercial libraries. The PubChem CID 7518489 record provides the definitive InChIKey (HTSMQNFXCGJHFD-UHFFFAOYSA-N) and SMILES string for quality-control verification. Procurement from a reputable supplier with batch-specific Certificate of Analysis (CoA) is essential to ensure that the 3-fluorophenyl substitution pattern is correct and that no 4-fluoro isomer contamination is present, which could lead to erroneous hit confirmation results.

Quote Request

Request a Quote for N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.